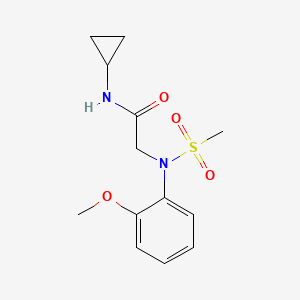

![molecular formula C16H11N3O4S B5505429 3-hydroxy-N'-[(5-nitro-2-thienyl)methylene]-2-naphthohydrazide](/img/structure/B5505429.png)

3-hydroxy-N'-[(5-nitro-2-thienyl)methylene]-2-naphthohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related hydrazide compounds involves condensation reactions between hydrazides and aldehydes to form Schiff bases, which are characterized by a C=N double bond. For instance, compounds like 3-hydroxy-N'-[methyl(2-pyridyl)methylene]-2-naphthohydrazide monohydrate have been prepared and characterized, showcasing the typical synthetic routes for such compounds (Cheng, G., Xue, L., & Yang, Wei-chun, 2012).

Molecular Structure Analysis

The molecular structure of similar compounds reveals that the hydrazone molecules typically adopt trans configurations about the C=N double bonds. Crystallographic studies, such as those performed on 3-hydroxy-N'-[methyl(2-pyridyl)methylene]-2-naphthohydrazide monohydrate, provide insights into the spatial arrangement of atoms within these molecules and their stabilization mechanisms through intermolecular hydrogen bonds and π···π stacking interactions (Cheng, G., Xue, L., & Yang, Wei-chun, 2012).

Chemical Reactions and Properties

Hydrazide compounds undergo various chemical reactions, including condensation to form Schiff bases. These reactions are influenced by the functional groups present in the compounds, such as the nitro group in "3-hydroxy-N'-[(5-nitro-2-thienyl)methylene]-2-naphthohydrazide," which can impact the electronic properties and reactivity of the molecule.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structures, are determined by their molecular structures. For example, the crystal structure analysis of related compounds reveals how molecular packing, hydrogen bonding, and π-π interactions influence their physical state and stability.

Chemical Properties Analysis

The chemical properties of "this compound" and related compounds are defined by their functional groups, such as hydroxy, nitro, and hydrazide groups. These groups affect the compound's acidity, basicity, reactivity towards nucleophiles and electrophiles, and potential for forming coordination complexes with metals, as seen in the synthesis and characterization of complexes with metals like Cd^2+, Co^2+, Cu^2+, and Zn^2+ (Qiu, Rui, 2011).

Applications De Recherche Scientifique

Optical Properties Enhancement

Research has shown that the modification of polythiophenes with various substituents, including nitro groups, can significantly affect their optical and photophysical properties. While nitro groups tend to quench fluorescence in some contexts, the structural manipulation of polythiophenes can enhance solid-state fluorescence, indicating potential applications in materials science for optoelectronic devices (Li, Vamvounis, & Holdcroft, 2002).

Cell Imaging Applications

A novel acylhydrazone-based derivative has been developed as a dual-mode chemosensor for Al3+, Zn2+, and Fe3+ ions, with significant applications in cell imaging. This demonstrates the compound's potential in biomedical imaging and diagnostics, highlighting its ability to enhance fluorescence emission through aggregate formation (Liao et al., 2017).

Propriétés

IUPAC Name |

3-hydroxy-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O4S/c20-14-8-11-4-2-1-3-10(11)7-13(14)16(21)18-17-9-12-5-6-15(24-12)19(22)23/h1-9,20H,(H,18,21)/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPMXIUWHZRJOP-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=C(S3)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC=C(S3)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

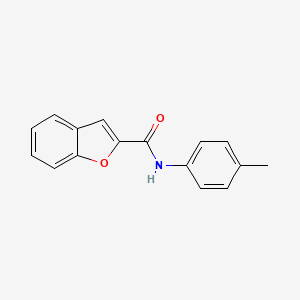

![2-(9-chloro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B5505355.png)

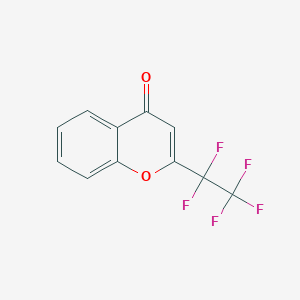

![2,4,6-trimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5505361.png)

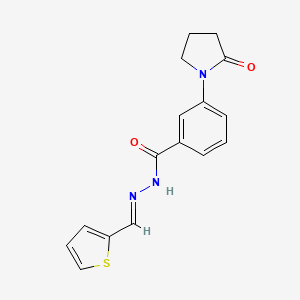

![4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5505362.png)

![1-tert-butyl-4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5505369.png)

![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5505376.png)

![8-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505392.png)

![(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(phenyl)methanone](/img/structure/B5505405.png)

![N-[4,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide](/img/structure/B5505409.png)

![2-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5505422.png)

![2-amino-4-(2-ethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5505437.png)